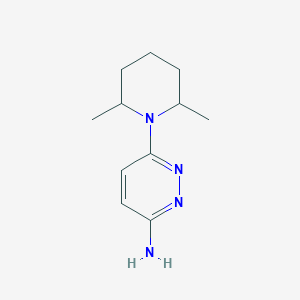
2-Cyclopropyl-6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amin
Übersicht
Beschreibung
“2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine” is a chemical compound that is part of the pyrimidinamine class of compounds . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Kandidaten für die Arzneimittelforschung, insbesondere bei der Entwicklung von Antileishmanial- und Antimalaria-Wirkstoffen . Ihr Pyrazol-Rest ist bekannt für seine vielfältigen pharmakologischen Wirkungen, darunter eine potente Aktivität gegen Leishmania- und Plasmodium-Spezies. Die Wirksamkeit der Verbindung bei der Hemmung dieser Krankheitserreger kann durch molekulare Docking-Studien und In-vivo-Assays weiter untersucht werden, um neue therapeutische Wirkstoffe zu entwickeln.
Molekulare Biologie
In der Molekularbiologie könnte diese Verbindung als Werkzeug für die Untersuchung von Protein-Interaktionen und Enzymkinetik dienen. Ihr Potenzial, an verschiedene Biomoleküle zu binden, kann zum Verständnis biologischer Pfade und zur Identifizierung von Zielen für die Medikamentenentwicklung beitragen.
Medizinische Chemie
Die Cyclopropylgruppe, die in der Verbindung vorhanden ist, ist in der medizinischen Chemie von besonderem Interesse. Sie kann auf verschiedene Weise metabolisiert werden, was für die Entwicklung von Medikamenten mit reduzierter Anfälligkeit für den oxidativen Metabolismus durch Cytochrom-P450-Enzyme entscheidend ist, wodurch potenzielle Arzneimittel-Wechselwirkungen minimiert werden .
Landwirtschaft
Obwohl direkte Anwendungen in der Landwirtschaft für diese spezifische Verbindung nicht leicht zu finden sind, wurden strukturell ähnliche Verbindungen wie Cyprodinil als Pestizide eingesetzt . Dies deutet auf potenzielle landwirtschaftliche Anwendungen für 2-Cyclopropyl-6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amin hin, wie z. B. die Entwicklung neuer Formulierungen für die Schädlingsbekämpfung.
Materialwissenschaften
Verbindungen mit Cyclopropylgruppen haben einzigartige physikalische und chemische Eigenschaften, die in den Materialwissenschaften genutzt werden könnten. Sie könnten verwendet werden, um neuartige Polymere oder Beschichtungen mit verbesserter Haltbarkeit aufgrund der inhärenten Ringspannung in der Cyclopropylgruppe zu schaffen.
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard- oder Referenzmaterial für die Kalibrierung von Instrumenten oder die Entwicklung neuer analytischer Methoden verwendet werden. Ihre klar definierte Struktur und ihre Eigenschaften machen sie für den Einsatz in Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie (GC)-Techniken geeignet .
Wirkmechanismus
Target of Action
The primary target of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell growth, making it an appealing target for cancer treatment .
Mode of Action
2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .
Biochemical Pathways
The primary biochemical pathway affected by 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is the cell cycle. By inhibiting CDK2, the compound disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of CDK2 by 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine results in the disruption of the cell cycle, leading to cell growth arrest and potentially apoptosis. This makes the compound a potential candidate for cancer treatment .
Biochemische Analyse
Biochemical Properties
2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit CDK2/cyclin A2, an enzyme complex involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and apoptosis induction in certain cell lines .
Cellular Effects
The effects of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in HCT cells, a type of colorectal cancer cell line . This compound’s impact on cell signaling pathways and gene expression is crucial for its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It specifically inhibits the CDK2/cyclin A2 complex, leading to changes in gene expression and cell cycle progression . This inhibition is a key aspect of its mechanism of action, making it a potential candidate for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been documented. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, impacting its biochemical properties and therapeutic potential .
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-(1,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-7-5-10(16-17(7)2)9-6-11(13)15-12(14-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUOKYMZQSRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)

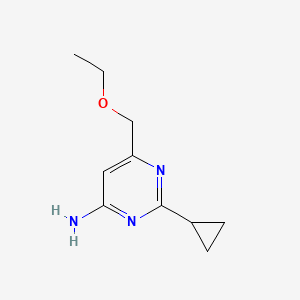


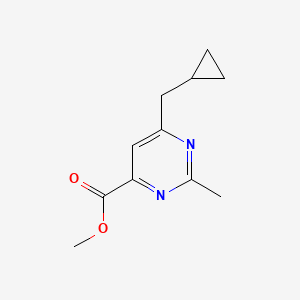
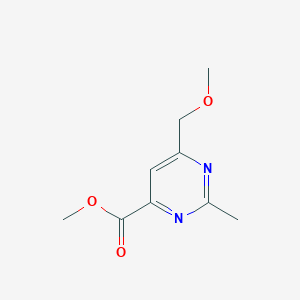
![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)
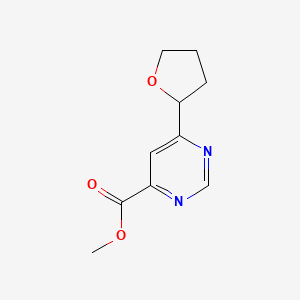
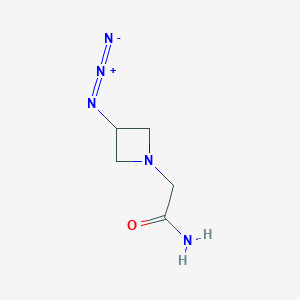
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)
